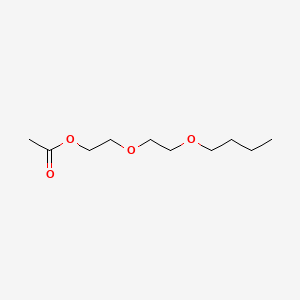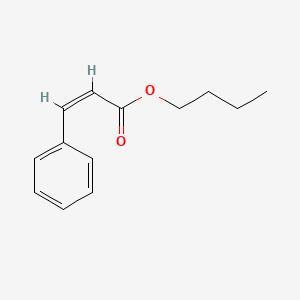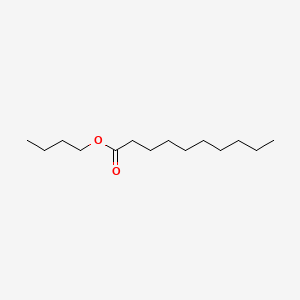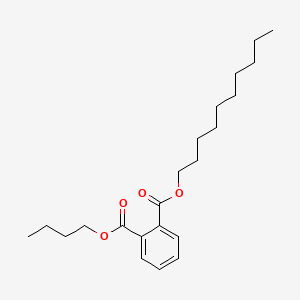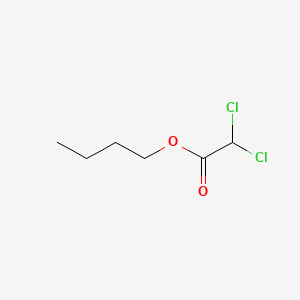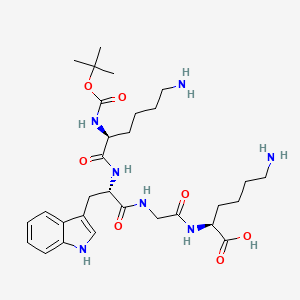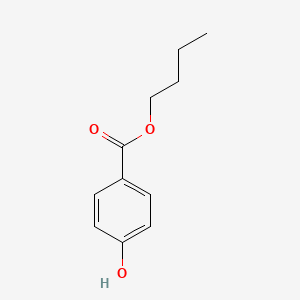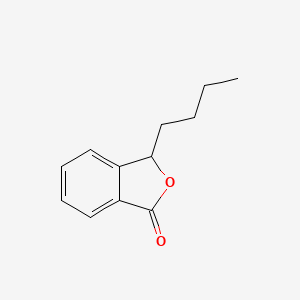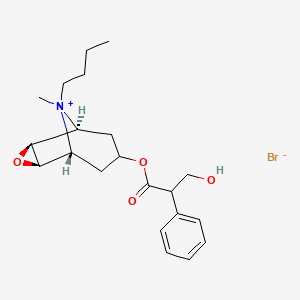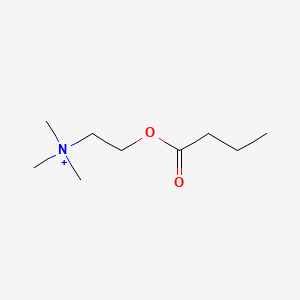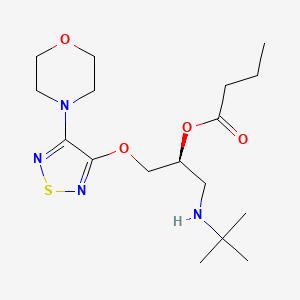
Ceruleína
Descripción general
Descripción
Ceruletide, also known as Caerulein, is a decapeptide similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin . It exerts stimulatory effects on the gastric, biliary, and pancreatic secretion, as well as on certain smooth muscles .
Synthesis Analysis
The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Ceruletide is a decapeptide, originating from the skin of a tropical frog, and is many times more potent than cholecystokinin (CCK) in a number of assays .Molecular Structure Analysis
Ceruletide is a decapeptide comprising 5-oxoprolyl, glutamyl, aspartyl, O-sulfotyrosyl, threonyl, glycyl, tryptopyl, methionyl, aspartyl and phenylalaninamide residues in sequence .Chemical Reactions Analysis
Many of the Ceruletide effects on both smooth muscle and secretion are mediated by peripheral mechanisms of action . Subcutaneously administered Ceruletide led to behavioral changes, catalepsy, ptosis, and reduction of locomotor activity (sedation), suggesting a central mechanism of action .Physical And Chemical Properties Analysis
Ceruletide has a molecular weight of 1352.4 g/mol and a chemical formula of C58H73N13O21S2 .Aplicaciones Científicas De Investigación
Investigación sobre la Inflamación y el Cáncer Pancreático
La ceruleína se utiliza en el estudio de enfermedades pancreáticas, incluyendo la inflamación y el cáncer. Los investigadores han utilizado la this compound para inducir pancreatitis aguda en ratones para estudiar el papel de la proteína 2 de metiltransferasa de histonas eucromáticas (EHMT2) en las células epiteliales pancreáticas. Esta investigación ayuda a comprender el panorama transcripcional y la respuesta inflamatoria del páncreas, lo cual es crucial para desarrollar tratamientos para los trastornos pancreáticos .
Estudios sobre la Motilidad Gastrointestinal
El compuesto se ha estudiado por sus efectos sobre la motilidad gástrica. En experimentos con ratas anestesiadas con urethane, la administración de this compound mostró un efecto inhibitorio sobre la motilidad gástrica, aunque a veces causó un efecto excitatorio o bifásico . Esta investigación es significativa para comprender y tratar trastornos relacionados con la motilidad gastrointestinal.
Modulación de la Función de la Barrera Intestinal
En el contexto de la pancreatitis aguda inducida por hiperlipidemia, la this compound se ha utilizado para investigar los efectos protectores del almidón resistente de frijol en la barrera intestinal. La investigación se centra en los niveles de expresión de ARNm de las proteínas de unión estrecha y los péptidos antibacterianos, que son cruciales para mantener la integridad de la barrera intestinal .
Modulación Farmacológica de las Reacciones Inflamatorias
El papel de la this compound en la modulación de las reacciones inflamatorias es objeto de investigación en curso. Se utiliza para inducir inflamación en modelos experimentales, lo que permite a los científicos estudiar la modulación farmacológica de las vías inflamatorias. Esto tiene implicaciones para el desarrollo de fármacos antiinflamatorios .
Epigenómica y Epigenética
La aplicación del péptido se extiende al campo de la epigenómica y la epigenética, donde se utiliza para estudiar el impacto de las modificaciones genéticas en la maduración y la homeostasis de los órganos. Al inducir pancreatitis con this compound, los investigadores pueden observar cambios en las redes de expresión génica relacionadas con la lesión, la inflamación y la reparación .
Suplementos Dietéticos y Salud Metabólica
La this compound también es relevante en el estudio de los suplementos dietéticos y su impacto en la salud metabólica. La investigación que involucra modelos de pancreatitis aguda inducida por this compound ayuda a comprender cómo los factores dietéticos como el almidón resistente pueden influir en el metabolismo de los lípidos y las citoquinas inflamatorias .
Mecanismo De Acción
Target of Action
Caerulein, also known as Ceruletide, is a specific decapeptide that is similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin . It primarily targets cholecystokinin receptors in the gastrointestinal system . These receptors play a crucial role in stimulating the digestion of fat and protein .
Mode of Action
Caerulein interacts with its targets by binding to cholecystokinin receptors, activating them and causing downstream effects . Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively . It also acts as a hunger suppressant .
Biochemical Pathways
Caerulein affects several biochemical pathways. It stimulates the secretion of enzymes such as lipase, amylase, trypsin, and chymotrypsin . These pancreatic enzymes catalyze the digestion of fat and protein . Additionally, Caerulein has been found to regulate the TLR4/NF-κB signaling pathway, which plays a role in inflammation and immune responses .
Pharmacokinetics
It is known that caerulein is used in the treatment of paralytic ileus and as a diagnostic aid in pancreatic malfunction . More research is needed to fully understand the ADME properties of Caerulein and their impact on its bioavailability.
Result of Action
The action of Caerulein leads to several molecular and cellular effects. It stimulates gastric, biliary, and pancreatic secretion, and exerts stimulatory actions on certain smooth muscles . In addition, it has been found to regulate cell injury in human pancreatic cells at least in part via the TLR4/NF-κB signaling pathway .
Action Environment
The action, efficacy, and stability of Caerulein can be influenced by various environmental factors. For instance, the dose of Caerulein administered can affect the structural and biochemical changes in the pancreas . More research is needed to fully understand how different environmental factors influence the action of Caerulein.
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALAIOMGQZKOW-HYAOXDFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N13O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040434 | |
| Record name | Caerulein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceruletide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16e-02 g/L | |
| Record name | Ceruletide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them. | |
| Record name | Ceruletide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
17650-98-5 | |
| Record name | Ceruletide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceruletide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Caerulein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERULETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ceruletide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



